molecular formula C16H12FN3O B278952 N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide

N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide

Cat. No. B278952
M. Wt: 281.28 g/mol
InChI Key: YQFITLFGUAGEIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential medical applications. It is a selective inhibitor of 5-lipoxygenase-activating protein (FLAP), which plays a crucial role in the synthesis of leukotrienes, a group of inflammatory mediators.

Mechanism of Action

N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide selectively inhibits N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, which is a key enzyme in the synthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that play a crucial role in various inflammatory and immune-related diseases. By inhibiting N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide reduces the production of leukotrienes, thereby reducing inflammation and other related pathologies.
Biochemical and physiological effects:
N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, asthma, and other inflammatory diseases. The compound has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Moreover, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide, which makes it a useful tool for studying the role of leukotrienes in various diseases. The compound is also stable and easy to synthesize, which makes it readily available for research purposes. However, the limitations of the compound include its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide. One area of interest is the development of more potent and selective N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide inhibitors. Another area of research is the evaluation of the compound's efficacy in clinical trials for various diseases. Additionally, the compound's potential as a neuroprotective agent and its effects on the immune system warrant further investigation. Finally, the development of new synthesis methods for N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide could lead to more efficient and cost-effective production of the compound.

Synthesis Methods

The synthesis of N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide involves the reaction of 3-fluorobenzoyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The resulting intermediate is then treated with an amine such as 4-aminobenzamide to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide has been extensively studied for its potential medical applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. The compound has been tested in various animal models and cell lines, and clinical trials are underway to evaluate its efficacy in humans.

properties

Product Name

N-(3-fluorophenyl)-4-(1H-pyrazol-1-yl)benzamide

Molecular Formula

C16H12FN3O

Molecular Weight

281.28 g/mol

IUPAC Name

N-(3-fluorophenyl)-4-pyrazol-1-ylbenzamide

InChI

InChI=1S/C16H12FN3O/c17-13-3-1-4-14(11-13)19-16(21)12-5-7-15(8-6-12)20-10-2-9-18-20/h1-11H,(H,19,21)

InChI Key

YQFITLFGUAGEIK-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)N3C=CC=N3

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(C=C2)N3C=CC=N3

Origin of Product

United States

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